N-(1-Methyl-3-phenylpropyl)valeramide can be classified as:
The synthesis of N-(1-Methyl-3-phenylpropyl)valeramide can be achieved through several methods, often involving the reaction of an appropriate amine with a carboxylic acid derivative. One common approach is the acylation of 1-methyl-3-phenylpropylamine with valeroyl chloride or valeric acid under suitable conditions.
The molecular structure of N-(1-Methyl-3-phenylpropyl)valeramide can be described using the following features:
N-(1-Methyl-3-phenylpropyl)valeramide can participate in various chemical reactions:
In vitro studies could be designed to evaluate its pharmacological effects on specific targets, providing insight into its mechanism.
Characterization techniques such as NMR and MS provide detailed insights into the molecular structure and purity levels.
N-(1-Methyl-3-phenylpropyl)valeramide has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacological research, highlighting its significance in developing new therapeutic agents. Further studies could elucidate its full potential and applications in medicinal chemistry.
The compound N-(1-Methyl-3-phenylpropyl)valeramide is systematically named N-(4-phenylbutan-2-yl)pentanamide according to IUPAC conventions [1] [4]. This nomenclature specifies:
Its molecular formula is C₁₅H₂₃NO (molecular weight: 233.35 g/mol), confirmed by multiple chemical databases [1] [4] [6]. Key structural identifiers include:
CCCCC(=O)NC(C)CCC1=CC=CC=C1
[1] [4] PLWKOZGQPUWQNJ-UHFFFAOYSA-N
[4] [6] 143086-32-2
[1] [4] Table 1: Molecular Identifiers of N-(1-Methyl-3-phenylpropyl)valeramide
Identifier Type | Value |
---|---|
IUPAC Name | N-(4-phenylbutan-2-yl)pentanamide |
Molecular Formula | C₁₅H₂₃NO |
Molecular Weight | 233.35 g/mol |
CAS Number | 143086-32-2 |
SMILES | CCCCC(=O)NC(C)CCC1=CC=CC=C1 |
The compound features one chiral center at the carbon bearing the methyl group (C1 of the butan-2-yl chain) [4] [7]. This asymmetry generates two enantiomers: (R)- and (S)-N-(1-methyl-3-phenylpropyl)valeramide. The Cahn-Ingold-Prelog (CIP) rules determine absolute configuration:1. Priority assignment:- Group 1: −NHC(=O)C₄H₉ (highest atomic number via carbonyl carbon)- Group 2: −CH₂C₆H₅ (phenylpropyl)- Group 3: −CH₃ (methyl)- Group 4: −H (lowest priority) [2] [7]2. Configuration: A clockwise priority sequence (1→2→3) with H oriented away denotes R; counterclockwise denotes S.
No experimental data on enantiomeric resolution or biological stereopreference exists in the surveyed literature, though synthetic routes likely produce racemic mixtures [4] .
While no single-crystal X-ray structures of this specific compound are reported, its physical properties suggest a flexible conformation:
Intermolecular forces are dominated by:
Table 2: Experimental Physical Properties
Property | Value | Conditions |
---|---|---|
Physical Form | Liquid or solid | 25°C |
Melting Point | 43–45°C | Solid phase [4] |
Solubility | Soluble in ethanol, CH₂Cl₂; low in H₂O | [4] |
Compared to pharmacologically active amides (e.g., fentanyl analogues):
Table 3: Structural Comparison with Bioactive Analogues
Compound | Key Structural Features | Pharmacological Target |
---|---|---|
N-(1-Methyl-3-phenylpropyl)valeramide | Aliphatic amide, chiral center, no piperidine | Not established |
α-Methylfentanyl | Piperidine, tertiary amine, aniline substituent | μ-opioid receptor [3] |
Phenylpropyloxyethylamines | Ether linkage, basic amine | Minimal μ-opioid binding (Kᵢ >1,500 nM) [8] |
Synthetic accessibility distinguishes this compound:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7